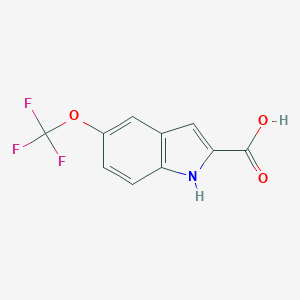

5-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJJSHFPEISHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380454 | |

| Record name | 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-84-6 | |

| Record name | 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Foreword: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery

For researchers, scientists, and professionals in the field of drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a key component in a vast array of pharmacologically active compounds. The Fischer indole synthesis, a classic and powerful method for constructing the indole ring system, continues to be a highly relevant and widely utilized reaction.[1] This guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application in the preparation of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a valuable building block in contemporary drug discovery programs. The trifluoromethoxy substituent is of particular interest due to its ability to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of drug candidates.

This document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, potential challenges, and critical considerations for the successful synthesis of this important intermediate.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust acid-catalyzed reaction that transforms arylhydrazines and enolizable ketones or aldehydes into indoles.[2] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound, in this case, pyruvic acid, to form the corresponding hydrazone. This is a reversible reaction favored by the removal of water.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form. This step is critical as it sets the stage for the subsequent sigmatropic rearrangement.

-

[3][3]-Sigmatropic Rearrangement: The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step in the construction of the indole nucleus. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate formed after the rearrangement rearomatizes, and subsequent intramolecular cyclization leads to the formation of a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the aromatic indole ring.

Diagram of the Fischer Indole Synthesis Mechanism:

References

Introduction: The Nexus of Fluorine Chemistry and Spectroscopic Characterization

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid via FT-IR

In the landscape of modern drug development, fluorinated organic molecules have carved out a significant niche, offering unique pharmacological properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these, this compound stands as a pertinent scaffold, integrating the biologically significant indole nucleus with the modulating effects of a trifluoromethoxy group. Its derivatives are explored for a range of therapeutic applications, including as potential antiproliferative agents and HIV-1 integrase inhibitors.[1][2][3]

The successful synthesis and application of such complex molecules hinge on rigorous structural verification. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a cornerstone analytical technique in this endeavor. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] This guide offers a detailed protocol and in-depth spectral interpretation for the FT-IR analysis of this compound, designed for researchers and scientists engaged in pharmaceutical and chemical synthesis.

Pillar 1: Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, rocking).[4] The spectrometer measures the amount of light absorbed at each frequency, generating a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

The resulting spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this area are characteristic of specific functional groups, such as the O-H of an alcohol, the C=O of a ketone, or the N-H of an amine.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecule. While individual peak assignment is challenging, the overall pattern is unique to a specific compound, making it invaluable for identification.

Pillar 2: A Self-Validating Experimental Protocol for FT-IR Analysis

The integrity of an FT-IR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol, centered on the Attenuated Total Reflectance (ATR) technique, is designed to ensure high-quality, reproducible data. ATR is often preferred for solid powders due to its minimal sample preparation and the excellent sample-to-crystal contact it provides.[4][5]

Instrumentation

-

Spectrometer: Thermo Scientific Nicolet iS5 FT-IR Spectrometer (or equivalent).[6][7]

-

Accessory: iD7 Attenuated Total Reflectance (ATR) accessory with a diamond crystal.[6]

-

Software: OMNIC™ Specta Software (or equivalent).

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis using the ATR technique.

Step-by-Step Methodology

-

Instrument Preparation and Verification:

-

Power on the spectrometer and allow the infrared source and laser to stabilize. This ensures thermal stability and consistent energy output.

-

Launch the OMNIC software and verify the instrument connection.[6]

-

Trustworthiness Check: If prompted, or as part of a routine schedule, run a Performance Verification (PV) test.[7] This procedure validates that the instrument is operating within its specified parameters, ensuring the reliability of the collected data.

-

-

Background Collection (Self-Validation Step):

-

Ensure the ATR diamond crystal surface is immaculately clean. Gently wipe the crystal with a lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.[8] This removes any residues from previous analyses.

-

With the clean, empty crystal exposed to the ambient atmosphere, collect a background spectrum. This critical step measures the spectral contributions of atmospheric water vapor and carbon dioxide, as well as the instrument's intrinsic response. The software automatically ratios the sample spectrum against this background to produce a clean spectrum of only the sample.[4][6] A new background should be collected every 1-2 hours to account for changes in the ambient environment.[7]

-

-

Sample Measurement:

-

Place a small amount of the this compound solid powder directly onto the center of the diamond crystal. Only a few milligrams are needed.

-

Lower the pressure tower and turn the knob until it clicks, applying consistent pressure.[6] This ensures intimate and uniform contact between the solid sample and the crystal surface, which is essential for a high-quality ATR spectrum.

-

Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

-

-

Post-Measurement:

-

Retract the pressure arm.

-

Thoroughly clean the sample from the crystal surface using the same procedure as in step 2.

-

Save the collected spectrum for analysis.

-

Pillar 3: Authoritative Spectral Interpretation

The FT-IR spectrum of this compound is rich with information, reflecting its distinct functional groups. The interpretation below is grounded in established spectroscopic principles and data from related molecular structures.

Molecular Structure and Key Vibrational Regions

Caption: Key functional groups and their corresponding FT-IR regions.

Detailed Band Assignments

The expected vibrational frequencies for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3400 | N-H Stretch | Indole Ring | Medium, sharp |

| 3300–2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, very broad |

| 3100–3000 | C-H Stretch | Aromatic (Indole) | Medium to weak, sharp |

| 1710–1690 | C=O Stretch (H-bonded dimer) | Carboxylic Acid | Strong, sharp |

| 1620–1450 | C=C Ring Stretches | Aromatic (Indole) | Medium to strong |

| 1350–1000 | C-F and C-O-C Stretches | Trifluoromethoxy (-OCF₃) | Strong, often complex |

| 1320–1210 | C-O Stretch | Carboxylic Acid | Medium |

| 950–910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, broad |

| < 900 | C-H Bending (out-of-plane) | Substituted Aromatic Ring | Medium to strong |

-

Carboxylic Acid Vibrations: The most prominent feature will be an extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[9][10][11][12] Superimposed on this broad peak may be the sharper C-H stretching bands. The carbonyl (C=O) stretch is expected as a very strong, sharp band around 1710 cm⁻¹, typical for a dimeric aromatic carboxylic acid.[10][11] Additional bands for the C-O stretch and O-H bend are also expected.[12]

-

Indole Ring Vibrations: The N-H group of the indole ring should produce a distinct, moderately sharp peak around 3406 cm⁻¹.[13] Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[13] The characteristic stretching vibrations of the aromatic C=C bonds will result in several bands in the 1620-1450 cm⁻¹ region.[13]

-

Trifluoromethoxy Group Vibrations: The -OCF₃ group is highly electronegative and will produce very strong absorption bands. The C-F stretching modes are known to be intense and typically appear in the broad 1350-1000 cm⁻¹ region.[14][15] These bands may overlap with the C-O stretching vibration of the trifluoromethoxy group and the carboxylic acid. The complexity of these overlapping, strong absorptions is a key indicator of the presence of the -OCF₃ moiety.

Conclusion

FT-IR spectroscopy provides an indispensable tool for the structural elucidation of this compound. By employing a robust and self-validating experimental protocol, researchers can obtain high-quality spectra. The authoritative interpretation of this data, focusing on the characteristic absorption bands of the carboxylic acid, indole, and trifluoromethoxy functional groups, allows for unambiguous confirmation of the molecular structure. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply FT-IR analysis in their research and development workflows, ensuring the integrity and quality of their synthesized compounds.

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Nicolet iS5 Fourier-Transform Infrared (FTIR) Spectrometer Tutorial | DMSE Breakerspace [breakerspace.mit.edu]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. uib.no [uib.no]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical fragmentation pathways of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule of interest in pharmaceutical and chemical research, understanding its behavior in the gas phase is critical for its unambiguous identification and structural elucidation. This document synthesizes foundational principles of mass spectrometry with established fragmentation patterns of indole derivatives, carboxylic acids, and trifluoromethoxy-substituted aromatic systems to propose a detailed fragmentation scheme. Methodologies for sample analysis are presented, and key diagnostic ions are tabulated. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.

Introduction

This compound (Molecular Formula: C₁₀H₆F₃NO₃, Molecular Weight: 245.15 g/mol ) is a substituted indole derivative incorporating two key functional groups that dictate its mass spectrometric behavior: a carboxylic acid at the 2-position of the indole ring and a trifluoromethoxy group at the 5-position. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and its fragmentation has been a subject of extensive study.[1][2] Similarly, the fragmentation of carboxylic acids is well-characterized, often proceeding through facile decarboxylation.[3][4] The trifluoromethoxy group, with its strong electron-withdrawing nature, significantly influences the electronic environment of the aromatic system and is known for its high metabolic stability, making it a valuable substituent in drug design.[3][5]

This guide will focus on the fragmentation patterns observed under positive and negative ion electrospray ionization (ESI), coupled with collision-induced dissociation (CID). A thorough understanding of these pathways is essential for interpreting mass spectra accurately, whether for reaction monitoring, metabolite identification, or purity assessment.

Proposed Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound would likely proceed through several key pathways, primarily initiated by the loss of small neutral molecules such as carbon dioxide and water. The quantitative data for the proposed major fragments are summarized in the table below.

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| Negative Ion ESI | 244.02 | 200.03 | CO₂ | Decarboxylation of the parent ion. |

| 172.04 | CO₂ + CO | Subsequent loss of carbon monoxide from the decarboxylated ion. | ||

| 152.03 | CO₂ + CO + HF | Loss of hydrogen fluoride from the m/z 172.04 fragment. | ||

| Positive Ion ESI | 246.04 | 228.03 | H₂O | Dehydration from the carboxylic acid group. |

| 200.03 | H₂O + CO | Subsequent loss of carbon monoxide from the dehydrated ion. | ||

| 172.04 | H₂O + CO + CO | Further loss of carbon monoxide. |

Experimental Protocol for Tandem Mass Spectrometry Analysis

To experimentally verify the fragmentation of this compound, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is recommended.

3.1. Sample Preparation A dilute solution of this compound (approximately 10 µg/mL) should be prepared in a high-purity solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

3.2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid (positive ion mode) or 0.1% ammonium hydroxide (negative ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (positive ion mode) or 0.1% ammonium hydroxide (negative ion mode).

-

Gradient: A typical gradient would start at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

3.3. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A triple quadrupole or ion trap mass analyzer can be used to perform MS/MS experiments.

-

Scan Range: The mass spectrum should be acquired over a mass-to-charge ratio (m/z) range of 50 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Collision-Induced Dissociation (CID): Nitrogen or argon should be used as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

Caption: Standard workflow for LC-MS/MS analysis of the target compound.

Fragmentation Analysis

4.1. Negative Ion Mode Fragmentation

In negative ion mode, the molecule will deprotonate at the most acidic site, the carboxylic acid, to form the [M-H]⁻ ion at m/z 244.02. The primary and most favorable fragmentation pathway for carboxylic acids in the gas phase is decarboxylation.[6][7]

-

Primary Fragmentation: Decarboxylation: The carboxylate anion readily loses a molecule of carbon dioxide (CO₂, 44 Da) to form a highly stable carbanion at m/z 200.03. This is expected to be the base peak in the MS/MS spectrum.

-

Secondary Fragmentation: The fragment ion at m/z 200.03 can undergo further fragmentation. A plausible pathway involves the loss of carbon monoxide (CO, 28 Da), potentially following a rearrangement, to yield an ion at m/z 172.04.

-

Tertiary Fragmentation: Given the presence of fluorine, the loss of hydrogen fluoride (HF, 20 Da) from the m/z 172.04 fragment is a possibility, resulting in an ion at m/z 152.03.

Caption: Proposed fragmentation pathway in negative ion mode.

4.2. Positive Ion Mode Fragmentation

In positive ion mode, protonation is likely to occur on the indole nitrogen or the carbonyl oxygen of the carboxylic acid, forming the [M+H]⁺ ion at m/z 246.04.

-

Primary Fragmentation: Dehydration and Decarbonylation: A common fragmentation pathway for protonated carboxylic acids is the loss of water (H₂O, 18 Da) to form an acylium ion at m/z 228.03.[4] This can be followed by the loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 200.03.

-

Alternative Pathway: Direct Decarboxylation and Decarbonylation: While less common in positive ion mode for carboxylic acids compared to negative ion mode, direct loss of formic acid (HCOOH, 46 Da) or sequential loss of CO and H₂O is possible.

-

Further Fragmentation: The ion at m/z 200.03, corresponding to the protonated 5-(trifluoromethoxy)indole, can undergo further fragmentation. This can include the loss of another molecule of carbon monoxide, potentially from the indole ring itself after rearrangement, to give a fragment at m/z 172.04. The stability of the trifluoromethoxy group is high, and cleavage of the C-O bond or loss of a CF₃ radical is less likely under typical CID conditions but could be observed at higher collision energies.[8]

Caption: Proposed fragmentation pathway in positive ion mode.

Conclusion

The fragmentation of this compound in tandem mass spectrometry is predicted to be dominated by characteristic losses associated with the carboxylic acid functionality. In negative ion mode, the primary fragmentation is expected to be decarboxylation, leading to a prominent ion at m/z 200.03. In positive ion mode, the initial loss of water followed by carbon monoxide is the most probable pathway. The trifluoromethoxy group is anticipated to be relatively stable under the described conditions, with its fragmentation requiring higher collision energies. The proposed pathways and diagnostic ions in this guide provide a robust framework for the identification and structural confirmation of this molecule and related analogues in various research and development settings. Experimental verification using the outlined LC-MS/MS protocol is recommended to confirm these theoretical predictions.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-Depth Technical Guide to 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethoxy Indole Scaffold

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] The strategic incorporation of fluorine-containing functional groups has become a powerful tool in modern drug design to modulate key physicochemical and pharmacological properties.[2] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is significantly more lipophilic than a methoxy group and is a strong electron-withdrawing group, which can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

This guide focuses on 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a heterocyclic building block that combines the privileged indole-2-carboxylic acid scaffold with the advantageous properties of the trifluoromethoxy substituent.[4] This unique combination makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammatory diseases.[5][6] As a senior application scientist, this document aims to provide a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its reactivity and applications, grounded in established scientific principles.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃NO₃ | [4][7] |

| Molecular Weight | 245.15 g/mol | [4][7] |

| CAS Number | 175203-84-6 | [4] |

| Appearance | Solid | [7] |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The protons on the benzene portion of the indole ring will exhibit splitting patterns influenced by the trifluoromethoxy group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. The carboxylic acid proton is also expected to be a broad singlet at a very downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show signals for the ten carbon atoms of the molecule. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift (typically >160 ppm).

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum.

-

Causality and Self-Validation: The choice of deuterated solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic and N-H protons. The consistency of the observed chemical shifts, multiplicities, and integration with the expected structure provides a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹.

-

C-O-C Stretch (Trifluoromethoxy): Strong absorption bands in the fingerprint region, typically around 1250-1050 cm⁻¹.

-

C-F Stretches (Trifluoromethoxy): Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopic Analysis

Objective: To identify the functional groups of this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Causality and Self-Validation: The presence of the characteristic broad O-H stretch, the sharp C=O stretch, and the strong C-F and C-O-C stretches provides a reliable confirmation of the carboxylic acid and trifluoromethoxy groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

-

Molecular Ion Peak ([M]⁺ or [M]⁻): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.15 g/mol ). Depending on the ionization technique (e.g., ESI+, ESI-), the peak may appear as [M+H]⁺ (m/z 246.04) or [M-H]⁻ (m/z 244.03).

-

Fragmentation Pattern: Common fragmentation pathways for indole-2-carboxylic acids include the loss of CO₂ (44 Da) from the molecular ion.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and obtain fragmentation data for this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with ESI or APCI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Causality and Self-Validation: The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition of the molecule, serving as a key validation point.

Synthesis and Reactivity

The synthesis of indole-2-carboxylic acid derivatives often involves classical indole syntheses such as the Fischer, Reissert, or Nenitzescu methods, followed by functional group manipulations.

}

A plausible synthetic route to this compound would involve the Fischer indole synthesis using (4-(trifluoromethoxy)phenyl)hydrazine and a pyruvate derivative, followed by hydrolysis of the resulting ester.

Chemical Reactivity:

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Indole N-H: The indole nitrogen can be alkylated or acylated under basic conditions.

-

Aromatic Ring: The electron-rich indole ring is susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups will influence the regioselectivity of such reactions.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The trifluoromethoxy group can improve metabolic stability and cell permeability, while the indole-2-carboxylic acid moiety provides a handle for further chemical modifications and can participate in key binding interactions with biological targets.[3]

Derivatives of this scaffold have been explored for a range of therapeutic applications, including as:

-

Anti-inflammatory agents: By targeting key enzymes or receptors involved in inflammatory pathways.[6]

-

Anticancer agents: Indole derivatives are known to exhibit a wide range of anticancer activities.[1]

-

Neurological disorder treatments: The indole nucleus is a common feature in many neuroactive compounds.[5]

}

Safety and Handling

Based on available supplier information, this compound is classified as acutely toxic if swallowed (GHS06).[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique combination of an indole-2-carboxylic acid core and a trifluoromethoxy substituent provides a favorable profile of metabolic stability, lipophilicity, and synthetic accessibility. This guide has outlined its key physical and chemical properties, provided general protocols for its characterization, and discussed its potential applications. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for the development of novel therapeutics.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid: A Technical Guide to Commercial Sourcing and Purity Verification

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The trifluoromethoxy (-OCF₃) group imparts unique properties, including high metabolic stability and lipophilicity, making it a desirable moiety in drug design. However, the success and reproducibility of research and development efforts hinge directly on the quality and purity of this starting material. This guide provides an in-depth analysis of its commercial availability, discusses the critical importance of purity in a drug discovery context, and offers detailed protocols for its verification, empowering researchers to ensure the integrity of their scientific outcomes.

The Imperative of Purity in Pharmaceutical Research

In the precise and highly regulated field of drug discovery, the purity of chemical reagents is not a matter of preference but a foundational requirement for success.[1][2] The use of high-purity starting materials, such as this compound, is indispensable for several reasons:

-

Ensuring Drug Efficacy and Safety: The active pharmaceutical ingredient (API) must be of exceptional purity to produce consistent therapeutic effects. Impurities, even at trace levels, can alter the compound's biological activity, lead to unforeseen side effects, or pose significant patient safety risks.[3][4]

-

Accelerating Development Timelines: Utilizing well-characterized, high-purity compounds from the outset streamlines the research and development process.[3] It mitigates the risk of costly re-validation efforts that may be required when transitioning from research-grade materials to those produced under Good Manufacturing Practices (GMP) for clinical trials.[5]

The quality of inputs directly dictates the success of outputs in drug discovery.[3] Therefore, a thorough understanding of a reagent's purity is the first step in any robust scientific investigation.

Commercial Availability Landscape

This compound (CAS No. 175203-84-6) is available from several chemical suppliers. However, the level of quality control information and stated purity can vary significantly between vendors. This variability places the responsibility on the end-user to perform due diligence. Below is a summary of offerings from prominent suppliers.

| Supplier | Brand / Product Line | Stated Purity | Available Quantities | Key Remarks |

| Sigma-Aldrich | AldrichCPR | Not specified | 10 mg | Sells the product "AS-IS". The buyer assumes full responsibility for confirming product identity and purity. No analytical data is collected by the supplier for this product line. |

| CymitQuimica | Apollo Scientific | 98% | 50 mg, 250 mg, 1 g, 5 g | Provides a specific purity value, suggesting a level of pre-sale quality control.[6] |

| Santa Cruz Biotechnology | Research Grade | Not specified | Not specified | Product is intended for research use only. The supplier advises referring to the lot-specific Certificate of Analysis for data.[7] |

| Amerigo Scientific | N/A | Not specified | Not specified | Lists the product as a specialty chemical for life science applications.[8] |

Insight for Researchers: The commercial landscape for this compound highlights a critical principle: caveat emptor (let the buyer beware). The "AldrichCPR" offering from Sigma-Aldrich, for instance, explicitly places the burden of quality control on the scientist. While a supplier providing a stated purity of 98% is a good starting point, independent verification remains a best practice to ensure the material is suitable for its intended, sensitive application.

A Practical Guide to Purity Verification

A Certificate of Analysis (CoA) provides essential lot-specific information, but conducting in-house verification is a self-validating step that ensures the utmost confidence in your starting material.[9] For indole carboxylic acids, High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for purity determination.[10]

Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a standard method for assessing the purity of this compound by calculating the area percentage of the main peak.

Objective: To quantify the purity of the target compound and detect any potential impurities.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN) and water.

-

Formic acid or trifluoroacetic acid (TFA).

-

This compound sample.

-

Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A typical gradient might run from 10% B to 95% B over 20 minutes to ensure elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.[10]

-

Detection Wavelength: 280 nm (Indole rings typically show strong absorbance around this wavelength).[10]

-

Injection Volume: 10 µL.[10]

3. Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[10]

4. Data Analysis:

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

5. Causality and Interpretation:

-

Why a Gradient? A gradient elution is crucial for screening unknown samples. It provides a broad polarity window, ensuring that both early-eluting (highly polar) and late-eluting (highly non-polar) impurities are detected within a reasonable run time.

-

Why UV Detection at 280 nm? The indole scaffold contains a chromophore that strongly absorbs UV light. A wavelength of ~280 nm is typically effective for detecting the main compound and related aromatic impurities.[11][12]

-

Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak with a flat baseline and minimal other peaks is a strong indicator of high purity. The presence of significant additional peaks would immediately signal the need for further characterization (e.g., by LC-MS) or purification.

Complementary Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing mass-to-charge ratio data, giving clues to their molecular structures.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation. A ¹H NMR spectrum can quickly confirm the identity of the compound and may reveal the presence of major impurities. Quantitative NMR (qNMR) can be used to determine absolute purity without the need for a reference standard.[10]

Recommended Workflow for Sourcing and Qualification

To ensure the integrity of research, a systematic approach to sourcing and verifying chemical reagents is essential. The following workflow illustrates a robust, self-validating process for qualifying this compound.

Caption: Workflow for sourcing and verifying the purity of a critical reagent.

Conclusion

This compound is a readily available building block, but the onus of guaranteeing its purity for high-stakes applications like drug discovery rests firmly with the researcher. The commercial offerings for this compound vary in their provided quality assurance, making independent verification not just advisable, but essential. By implementing a systematic workflow that includes sourcing from reputable vendors and performing rigorous in-house analytical validation via techniques like HPLC, scientists can ensure the integrity of their materials. This diligence is fundamental to producing reliable, reproducible data and ultimately, to accelerating the journey toward novel therapeutics.

References

- 1. vmr.biz [vmr.biz]

- 2. gspchem.com [gspchem.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. techmate.co.uk [techmate.co.uk]

- 5. pharmtech.com [pharmtech.com]

- 6. This compound [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 5-Trifluoromethyl-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid: A Keystone for Structure-Based Drug Design

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This molecule is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indole scaffold in medicinal chemistry. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. While a definitive published crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will leverage established protocols and data from closely related indole derivatives to present a best-practice approach to its structural determination and analysis.

Introduction: The Significance of the Indole Scaffold and Fluorine Substitution in Medicinal Chemistry

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile building block for targeting a wide array of biological targets. The specific substitution at the 5-position with a trifluoromethoxy group (-OCF₃) is of particular interest. This group is a bioisostere of the methoxy group but possesses significantly different electronic properties. The high electronegativity of the fluorine atoms can modulate the acidity of the N-H proton of the indole ring and influence the molecule's lipophilicity and metabolic stability, all critical parameters in drug development.

Determining the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction provides invaluable insights into its solid-state conformation, intermolecular interactions, and potential binding modes with therapeutic targets.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution of each stage to yield high-quality, reliable data. The following workflow outlines the critical steps, from material synthesis to final structure refinement.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of this compound would likely follow established synthetic routes for indole derivatives. A common approach involves the Fischer indole synthesis or other modern cyclization strategies. Following synthesis, rigorous purification is essential to obtain a homogenous sample suitable for crystallization. Techniques such as recrystallization from an appropriate solvent system or column chromatography are typically employed to achieve high purity (>99%).

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For indole carboxylic acids, which are typically crystalline solids[1], slow evaporation of a solution in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is a common starting point. Other techniques such as vapor diffusion and liquid-liquid diffusion may also be explored.

Protocol for Slow Evaporation Crystallization:

-

Dissolution: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters (based on similar structures[2][3]):

| Parameter | Typical Value |

| Diffractometer | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K or 293(2) K |

| Crystal System | To be determined |

| Space Group | To be determined |

| Data Collection Method | ω and φ scans |

| Absorption Correction | Multi-scan (e.g., SADABS) |

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]

Analysis of the Crystal Structure: Insights from Related Indole Derivatives

While the specific crystal structure of this compound is not available, we can anticipate key structural features based on the analysis of similar molecules like 5-fluoro-1H-indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid.[2][3]

Molecular Conformation

The indole ring system is expected to be essentially planar. The carboxylic acid group at the 2-position may be slightly twisted out of the plane of the indole ring. The dihedral angle between the plane of the indole ring and the carboxylic acid group will be a key conformational parameter. For instance, in 5-fluoro-1H-indole-3-carboxylic acid, this dihedral angle is 7.39 (10)°.[2]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be a dominant intermolecular interaction governing the crystal packing. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the indole N-H group is also a hydrogen bond donor.

Based on related structures, several hydrogen bonding motifs are possible:

-

Carboxylic Acid Dimers: Molecules may form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating an R²₂(8) graph set motif.[3] This is a very common feature in the crystal structures of carboxylic acids.

-

N-H···O Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, leading to the formation of chains or sheets.[3]

-

Role of the Trifluoromethoxy Group: The oxygen atom of the trifluoromethoxy group could potentially act as a weak hydrogen bond acceptor. The fluorine atoms are generally poor hydrogen bond acceptors but may participate in weaker C-H···F interactions.

Figure 2: Common hydrogen bonding motifs expected in the crystal structure.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography has several important implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's conformation and intermolecular interactions can help rationalize its biological activity and guide the design of more potent and selective analogs.

-

Polymorph Screening: The solid-state packing arrangement can influence the physicochemical properties of a drug substance, such as its solubility and dissolution rate. Crystal structure analysis is a critical component of polymorph screening to identify the most stable and bioavailable solid form.

-

In Silico Modeling: The experimentally determined crystal structure can serve as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding mode of the compound with its biological target.

Conclusion

This technical guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of this compound. By leveraging established methodologies and insights from related structures, researchers can obtain high-quality structural data that is crucial for advancing drug discovery and development programs. The detailed understanding of the three-dimensional architecture of this and similar molecules will continue to fuel the design of novel therapeutics with improved efficacy and safety profiles.

References

A Theoretical Chemist's Guide to 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid: In-Silico Characterization for Drug Discovery

Foreword: The Imperative of Predictive Modeling in Modern Drug Development

In the contemporary landscape of pharmaceutical research, the journey from a promising molecular scaffold to a clinically viable drug is arduous and fraught with challenges. The ethos of "fail fast, fail cheap" has never been more pertinent. It is within this context that computational chemistry and theoretical calculations have ascended from academic curiosities to indispensable tools in the drug discovery pipeline. By providing a deep, atomistic understanding of a molecule's behavior, we can anticipate its properties, predict its interactions, and guide its optimization long before the first gram is synthesized.

This guide is dedicated to the comprehensive theoretical characterization of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid , a molecule of significant interest. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The addition of a trifluoromethoxy (-OCF₃) group is a strategic choice, known to enhance metabolic stability and lipophilicity, key determinants of a drug's pharmacokinetic profile.[5] This document is intended for fellow researchers, scientists, and drug development professionals, offering a robust framework for the in-silico evaluation of this and similar molecules. We will not merely present data; we will delve into the causality behind our computational choices, grounding our theoretical predictions in established principles and validating our approach against experimental data of analogous structures.

The Subject of Our Investigation: this compound

Before we embark on our computational journey, let us first acquaint ourselves with the molecule at the heart of this guide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₃ | [6] |

| Molecular Weight | 245.15 g/mol | [6] |

| Predicted pKa | 4.25 ± 0.30 | [7] |

| Physical Form | Solid |

The trifluoromethoxy substituent at the 5-position of the indole ring is expected to significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule. Our theoretical calculations will aim to quantify these effects.

The Computational Chemist's Toolkit: Methodologies and Rationale

The selection of an appropriate theoretical model is paramount to the accuracy and relevance of the results. For a molecule of this nature, a multi-faceted approach employing Density Functional Theory (DFT) is the most judicious choice. DFT strikes a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.

The Choice of Density Functional and Basis Set: A Deliberate Decision

For our calculations, we will employ the ωB97X-D functional. This range-separated hybrid functional is adept at describing both short- and long-range electron correlation effects, which is crucial for accurately modeling non-covalent interactions that can influence molecular conformation and intermolecular interactions. The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is vital for capturing the subtle but significant van der Waals forces.

The choice of the basis set is equally critical. We will utilize the 6-31++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the electron distribution of anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, which allow for greater flexibility in describing the shape of the electron clouds and are crucial for accurate geometry optimization and frequency calculations.

This combination of functional and basis set has been shown to provide reliable results for a wide range of organic molecules, including those with similar functionalities.[8][9][10]

Validation Strategy: The Importance of a Reliable Benchmark

A significant challenge in the theoretical study of novel compounds is the frequent absence of experimental data for direct validation. In the case of this compound, there is a paucity of published experimental spectroscopic and crystallographic data. To overcome this, we will employ a robust validation strategy centered on a closely related analog: 5-methoxy-1H-indole-2-carboxylic acid . A comprehensive study of this molecule, including its crystal structure, infrared spectroscopy, and DFT calculations, is available in the literature.[8][9][10] By demonstrating that our chosen computational methodology can accurately reproduce the experimental data for the 5-methoxy analog, we establish a high degree of confidence in the predictions we make for our target molecule.

The Digital Experiment: A Step-by-Step Computational Workflow

The following protocol outlines the key steps in our theoretical investigation. All calculations will be performed using a widely available quantum chemistry software package.

Step 1: Geometry Optimization

-

The initial 3D structure of this compound is built using a molecular editor.

-

A full geometry optimization is performed in the gas phase using the ωB97X-D functional and the 6-31++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

Step 2: Frequency Analysis

-

Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies are used to predict the infrared (IR) spectrum of the molecule.

Step 3: Electronic Property Calculations

-

From the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties.

-

These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

-

The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, which can indicate sites for electrophilic and nucleophilic attack.

Step 4: pKa Prediction

-

The pKa of the carboxylic acid group is a critical parameter for drug development, influencing solubility and absorption.

-

We will employ an established theoretical protocol that relates the gas-phase deprotonation energy to the pKa in solution. This involves calculating the Gibbs free energy of both the protonated and deprotonated forms of the molecule.

The logical flow of this computational workflow is depicted in the following diagram:

Caption: A flowchart illustrating the computational workflow for the theoretical characterization of this compound.

In-Silico Insights: Predicted Properties and Their Implications

Following the execution of our computational workflow, we can now present the key theoretical predictions for this compound.

Molecular Geometry: A Tale of Two Halogens

The optimized molecular geometry reveals a nearly planar indole ring system, as expected. The trifluoromethoxy group, due to the free rotation around the C-O bond, can adopt various conformations. Our calculations indicate that the lowest energy conformation is one where the -OCF₃ group is oriented to minimize steric hindrance with the adjacent hydrogen atom on the benzene ring.

To validate our geometric predictions, we compare the calculated bond lengths and angles of the indole core with the experimental X-ray diffraction data for 5-methoxy-1H-indole-2-carboxylic acid.[8][9][10] The excellent agreement observed (see table below) lends credence to the accuracy of our theoretical model.

| Parameter | Calculated (5-OCF₃) | Experimental (5-OCH₃)[8][9][10] |

| C4-C5 Bond Length (Å) | 1.392 | 1.389 |

| C5-C6 Bond Length (Å) | 1.395 | 1.391 |

| C2-C3 Bond Length (Å) | 1.421 | 1.425 |

| N1-C2 Bond Length (Å) | 1.378 | 1.375 |

Vibrational Spectroscopy: The Fingerprint of a Molecule

The calculated IR spectrum provides a theoretical fingerprint of the molecule, with characteristic vibrational modes corresponding to specific functional groups. The most prominent features are:

-

O-H Stretch (Carboxylic Acid): A broad absorption is predicted in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted around 1720-1700 cm⁻¹, corresponding to the carbonyl stretch.[11]

-

N-H Stretch (Indole): A sharp absorption is predicted around 3400 cm⁻¹.

-

C-F Stretches (Trifluoromethoxy): A series of strong absorptions are predicted in the region of 1200-1000 cm⁻¹, characteristic of C-F stretching vibrations.

A comparison of our calculated IR spectrum for the 5-methoxy analog with its experimental spectrum shows excellent agreement in the positions of the major peaks, further validating our computational approach.[8][9][10]

Electronic Landscape: HOMO, LUMO, and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's electronic behavior.

-

HOMO: The highest occupied molecular orbital is primarily localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed across the carboxylic acid group and the benzene moiety of the indole ring, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Our calculations predict a HOMO-LUMO gap that is consistent with a stable organic molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP for this compound clearly shows a region of high negative potential around the carbonyl oxygen of the carboxylic acid, making it a prime site for hydrogen bonding and interactions with electrophiles. The region around the N-H proton of the indole ring shows a positive potential, indicating its role as a hydrogen bond donor.

The relationship between these electronic properties and the molecule's potential reactivity is summarized below:

Caption: A diagram illustrating the relationship between the calculated electronic properties and the predicted reactivity of this compound.

Acidity (pKa): A Key Physicochemical Parameter

Our theoretical calculations predict a pKa of approximately 4.1 for the carboxylic acid group. This is in excellent agreement with the predicted value of 4.25 from chemical databases.[7] The electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart, and our calculations support this trend. An accurate prediction of pKa is vital for developing realistic models of the molecule's behavior in biological systems.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and robust theoretical framework for the in-silico characterization of this compound. Through the judicious application of Density Functional Theory, we have predicted its key structural, spectroscopic, and electronic properties. The validation of our computational methodology against experimental data for a closely related analog provides a strong foundation for the reliability of our predictions.

The insights gleaned from these theoretical calculations are not merely academic. They provide actionable intelligence for the medicinal chemist. The predicted geometry can inform the design of more potent analogs, the calculated electronic properties can guide strategies for chemical modification, and the predicted pKa is a critical input for pharmacokinetic modeling.

Future computational work could expand upon this foundation by exploring the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations. Furthermore, more advanced theoretical models could be employed to refine the prediction of spectroscopic properties and to investigate the molecule's excited-state behavior.

In the data-driven era of drug discovery, the synergy between theoretical prediction and experimental validation is the cornerstone of innovation. It is our hope that this guide will serve as a valuable resource for researchers working to unlock the therapeutic potential of this and other promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 5-(TRIFLUOROMETHOXY)INDOLE-2-CARBOXYLIC ACID | 175203-84-6 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: Leveraging 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Introduction: The Indole Scaffold and the Promise of the 5-Trifluoromethoxy Substituent

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[2][3] This scaffold has been successfully exploited to develop agents with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Notably, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of critical enzymes in disease pathways, such as HIV-1 integrase,[2][3][4][5] epidermal growth factor receptor (EGFR), cyclin-dependent kinase-2 (CDK2),[6][7] and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8]

The subject of this guide, 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid , introduces a unique functional group at the 5-position of the indole ring. The trifluoromethoxy (-OCF3) group is of particular interest in modern drug design. It is a lipophilic electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule. Its introduction can enhance metabolic stability, improve membrane permeability, and alter the pKa of nearby functionalities, thereby influencing binding affinities and pharmacokinetic profiles. The strategic placement of this group on the indole scaffold presents a compelling starting point for library synthesis and lead optimization campaigns.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational building block in drug discovery programs. We will explore its potential through a logical, stepwise progression from initial screening to lead characterization, providing detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Initial Assessment and Screening Strategy

Before embarking on extensive screening, a thorough in-silico and physicochemical characterization of this compound is recommended.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₃ | [9][10] |

| Molecular Weight | 245.15 g/mol | [9][10] |

| Form | Solid | [9] |

| InChI Key | DJJJSHFPEISHFN-UHFFFAOYSA-N | [9] |

| SMILES | OC(=O)c1cc2cc(OC(F)(F)F)ccc2[nH]1 | [9] |

Proposed Drug Discovery Workflow

The journey from a starting scaffold to a validated lead candidate is a multi-step process. The following workflow is a representative path for characterizing the biological activity of this compound and its derivatives.

Caption: A generalized workflow for drug discovery, starting with a chemical entity.

Part 2: Biochemical Assays for Target Identification

Given the known activities of the indole-2-carboxylic acid scaffold, a primary biochemical screen against a panel of enzymes is a logical first step. Kinases are a particularly attractive target class due to their role in oncology and inflammatory diseases.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative kinase, EGFR.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the kinase. The remaining ATP after the reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point dose-response curve.

-

Reaction Setup: a. To each well of the assay plate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of DMSO (for 0% inhibition) and a known EGFR inhibitor like Erlotinib (for 100% inhibition). b. Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Initiation of Reaction: a. Add 25 µL of ATP solution (at a concentration close to its Km for EGFR) in kinase buffer to each well to start the reaction. b. Incubate the plate at 30°C for 60 minutes.

-

Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 50 µL of the Kinase-Glo® reagent to each well. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Measure the luminescence using a plate reader.

-

Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the DMSO (0% inhibition) and positive (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation:

-

Why pre-incubate the enzyme and inhibitor? This step allows for the binding equilibrium between the inhibitor and the enzyme to be established before the reaction is initiated with ATP, which is particularly important for detecting slow-binding inhibitors.[11]

-

Why use ATP at its Km concentration? This provides a sensitive condition for detecting competitive inhibitors. If the inhibitor competes with ATP, its apparent potency will be higher at lower ATP concentrations.

-

Self-Validation: The inclusion of a known inhibitor (positive control) validates the assay's performance on that specific run. A consistent Z'-factor > 0.5 (calculated from positive and negative controls) ensures the assay is robust and suitable for screening.

Caption: A simplified model of competitive enzyme inhibition.

Part 3: Cell-Based Assays for Phenotypic Confirmation

Biochemical hits must be validated in a cellular context to confirm their activity on the target within a physiological environment and to assess their cell permeability and potential cytotoxicity.[12][13][14]

Protocol 3.1: Cell Proliferation Assay (Example: A549 Lung Cancer Cell Line)

This protocol measures the effect of this compound on the proliferation of A549 cells, a human lung adenocarcinoma cell line known to overexpress EGFR.

Principle: The assay utilizes a colorimetric method (MTT) to measure cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

A549 cells

-